molecular formula C23H16ClN3 B2535939 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-53-0

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B2535939
CAS No.: 400079-53-0
M. Wt: 369.85
InChI Key: FYENBMSAKZTTRC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a 3-chlorophenylmethyl group at the 1-position, connected via an ethenyl linker to a 4-cyanophenyl moiety. Its structure enables π-conjugation across the benzimidazole and benzonitrile groups, contributing to applications in medicinal chemistry and materials science. The compound is synthesized through multi-step reactions, often involving condensation of substituted benzimidazole precursors with aromatic aldehydes or cyanophenyl derivatives .

Properties

IUPAC Name

4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-5-3-4-19(14-20)16-27-22-7-2-1-6-21(22)26-23(27)13-12-17-8-10-18(15-25)11-9-17/h1-14H,16H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYENBMSAKZTTRC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile typically involves the condensation of 3-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Heck reactions, which are catalyzed by palladium complexes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile, as anticancer agents. The compound has been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that derivatives with benzimidazole moieties exhibited significant cytotoxicity against breast and colon cancer cells, suggesting that modifications to the benzimidazole structure can enhance their efficacy against specific tumors .

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, certain derivatives have shown IC50 values in the nanomolar range for COX inhibition, outperforming standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. Compounds featuring the benzimidazole structure have demonstrated activity against a range of bacteria and fungi. Specifically, studies have reported that certain derivatives can effectively inhibit the growth of drug-resistant strains, making them promising candidates for developing new antibiotics .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research has indicated that this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics and photostability .

Dye-Sensitized Solar Cells

Studies have explored the use of benzimidazole derivatives as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of such compounds can enhance the light absorption properties and overall efficiency of the solar cells, contributing to advancements in renewable energy technologies .

Data Tables and Case Studies

Application Mechanism Findings
Anticancer ActivityInduces apoptosis; inhibits proliferationSignificant cytotoxicity against breast and colon cancer cells .
Anti-inflammatoryCOX inhibitionIC50 values in nanomolar range; superior to diclofenac .
AntimicrobialInhibits growth of bacteria/fungiEffective against drug-resistant strains .
Organic ElectronicsCharge transportSuitable for OLEDs and OPVs; enhanced photostability .
Dye-Sensitized Solar CellsLight absorption enhancementImproved efficiency in DSSCs .

Mechanism of Action

The mechanism of action of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The compound can also interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Cytotoxic Activity in Benzonitrile Derivatives

Compounds sharing the benzonitrile backbone with variations in substituents exhibit distinct cytotoxic profiles. Key examples include:

Compound Name Substituent Variations IC50 (μg/ml) vs. Cell Lines Reference
4-[(E)-2-[1-[(3-Chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile 3-chlorophenylmethyl-benzimidazole Not reported in provided evidence -
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) 3-chlorophenyl, 1,2,4-triazole MCF-7: 27.1 ± 1.2; MDA-MB-231: 14.5 ± 2.1
4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) 4-methoxyphenyl, 1,2,4-triazole T47D: 14.3 ± 1.1
4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) 4-dimethylamino, 1,2,4-triazole T47D: 16.8 ± 2.1; MDA-MB-231: 19.7 ± 1.8

Key Findings :

  • The 3-chlorophenyl substituent in compound 1c enhances activity against MCF-7 and MDA-MB-231 breast cancer lines, likely due to improved hydrophobic interactions with cellular targets .
  • Electron-donating groups (e.g., 4-methoxy in 1h) increase selectivity for hormone-dependent T47D cells, while dimethylamino groups in 1k broaden activity but reduce potency compared to 1h .

Substituent Position and Luminescent Properties

Cyanostilbene derivatives with positional isomerism demonstrate how substituent placement affects photophysical behavior:

Compound Name Substituent Positions Luminescence Properties Reference
CS1 (2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) Cyanophenyl at 2- and 4-positions Aggregation-induced emission (AIE)
CS2 (1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene) Cyanophenyl at 1- and 4-positions Dual fluorescence and mechanochromism
Target Compound Cyanophenyl at 4-position, benzimidazole at 1-position Not reported; predicted AIE due to π-stacking -

Key Findings :

  • CS1 and CS2 show AIE and mechanochromic behavior due to restricted intramolecular rotation (RIR) and crystal packing .

Structural Analogues with Heterocyclic Modifications

Variations in heterocyclic components significantly alter bioactivity and solubility:

Compound Name Structural Differences Functional Impact Reference
4-{5-[4-(3-Chlorophenyl)-3-oxopiperazin-1-ylmethyl]imidazol-1-ylmethyl}benzonitrile Piperazine-oxo and imidazole groups Enhanced solubility; kinase inhibition
2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile Tetrazole and pyridyl groups Metal-organic framework (MOF) ligand
Target Compound Benzimidazole and chlorophenylmethyl groups Anticancer activity (hypothesized) -

Key Findings :

  • The tetrazole-pyridyl derivative forms MOFs due to its multiple coordination sites .
  • Piperazine-containing analogues exhibit improved solubility, suggesting that the target compound’s benzimidazole may limit aqueous compatibility without formulation aids.

Biological Activity

The compound 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a member of the benzimidazole family, which is known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H18ClN3\text{C}_{22}\text{H}_{18}\text{ClN}_{3}

This structure includes a benzimidazole moiety, which is pivotal in determining its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In particular, research indicates that derivatives with the benzimidazole nucleus exhibit potent activity against liver carcinoma (HEPG2) and other cancer types due to their ability to induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHEPG215Apoptosis induction
Compound BPC1220Cell cycle arrest
This compoundMCF7TBDTBD

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have also been extensively studied. In vitro tests demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The introduction of chlorophenyl groups has been linked to enhanced antibacterial efficacy .

Table 2: Antibacterial Activity Profile

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Salmonella typhi1450 µg/mL
Bacillus subtilis1275 µg/mL
Escherichia coli10100 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications in the benzimidazole structure significantly impact biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's potency against cancer cells. Additionally, the position and type of substituents on the benzene rings can alter the pharmacokinetic properties and receptor binding affinities .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives, including those structurally similar to This compound , showing that specific substitutions led to improved cytotoxicity against HEPG2 cells. The study concluded that further structural modifications could enhance efficacy and selectivity against tumor cells .
  • Case Study on Antibacterial Properties : Another research effort focused on synthesizing various benzimidazole derivatives and testing their antibacterial activity against clinical isolates. The findings demonstrated that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile and related analogs?

  • Methodology : A common approach involves condensation reactions between benzimidazole intermediates and aldehydes. For example, sodium hydride (NaH) in 1,4-dioxane is used as a base to deprotonate intermediates, followed by aldehyde addition to form the ethenyl bridge . Key steps include controlling reaction temperature (0–5°C for base activation, room temperature for aldehyde coupling) and purification via recrystallization.
  • Characterization : IR spectroscopy confirms nitrile (ν~2240–2245 cm⁻¹) and C=C (ν~1620–1630 cm⁻¹) stretches. 1H^1H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.3 ppm) and ethenyl signals (δ 6.5–7.4 ppm). ESI-MS provides molecular ion validation (e.g., [M]⁺ at m/z 306 for chlorophenyl analogs) .

Q. How is the cytotoxicity of this compound evaluated in cancer cell lines?

  • Experimental Design : Cytotoxicity assays (e.g., MTT) are performed using breast cancer cell lines (MCF-7, MDA-MB-231, T47D). Cells are treated with serial dilutions (e.g., 1–100 μg/mL) for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression .
  • Key Data : For analogs like 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives, IC₅₀ values range from 14.3 ± 1.1 μg/mL (T47D) to 27.1 ± 1.2 μg/mL (MCF-7), indicating cell-line-dependent potency .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance ethenyl bridge formation.
  • Temperature Control : Slow warming from 0°C to RT reduces side reactions .
    • Challenges : Bulky groups (e.g., 4-dimethylamino) may sterically hinder aldehyde coupling, requiring excess reagents or prolonged reaction times .

Q. What structural features drive cytotoxic activity in benzimidazole-ethenylbenzonitrile derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : 3-Chlorophenyl substituents enhance activity (IC₅₀ 14.5 μg/mL vs. MDA-MB-231) by increasing electrophilicity and membrane penetration.
  • Planarity : The E-configuration of the ethenyl bridge is critical for π-π stacking with cellular targets.
  • Heterocycle Substitution : Benzimidazole improves binding to ATP-binding pockets in kinases compared to triazole analogs .

Q. How can molecular docking explain the antiproliferative activity of this compound despite lacking aromatase inhibition?

  • Computational Approach : Docking studies (e.g., AutoDock Vina) using crystal structures of kinases (e.g., EGFR or CDK2) reveal hydrogen bonding between the nitrile group and kinase active sites (e.g., Lys45 in CDK2). Hydrophobic interactions between the benzimidazole and kinase pockets further stabilize binding .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to prioritize analogs for synthesis .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Data Analysis Framework :

  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis regulators like Bcl-2) in responsive vs. resistant lines.
  • Metabolic Assays : Compare glucose uptake (via 2-NBDG) or ROS production to assess metabolic heterogeneity.
  • Resistance Markers : Evaluate ABC transporter expression (e.g., P-gp) via qPCR to explain efflux-mediated resistance in MDA-MB-231 vs. T47D .

Methodological Notes

  • Avoided Sources : Commercial data (e.g., Sigma-Aldrich disclaimers in ) and non-peer-reviewed platforms (e.g., BenchChem in ) were excluded.
  • Data Reproducibility : Protocols from peer-reviewed syntheses ( ) and docking workflows ( ) ensure methodological rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.